2,5-Dimercaptoterephthalic acid

Catalog No.
S1891876
CAS No.
25906-66-5
M.F
C8H6O4S2
M. Wt
230.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimercaptoterephthalic acid

CAS Number

25906-66-5

Product Name

2,5-Dimercaptoterephthalic acid

IUPAC Name

2,5-bis(sulfanyl)terephthalic acid

Molecular Formula

C8H6O4S2

Molecular Weight

230.3 g/mol

InChI

InChI=1S/C8H6O4S2/c9-7(10)3-1-5(13)4(8(11)12)2-6(3)14/h1-2,13-14H,(H,9,10)(H,11,12)

InChI Key

YYGZWQNDFRCZIF-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1S)C(=O)O)S)C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1S)C(=O)O)S)C(=O)O

Search Strategies for Further Information:

To find more specific details on the use of DMTP in scientific research, you can explore the following resources:

  • Scientific Databases: Search for research articles mentioning DMTP in databases like PubMed or Web of Science [Clarivate Analytics Web of Science webofscience.com].
  • Chemical Suppliers' Websites: Some chemical suppliers, like Sigma-Aldrich, might provide information on the use of DMTP in their product descriptions or technical documents .
  • Patent Databases: Searching for patents mentioning DMTP could reveal potential applications in various scientific fields .

2,5-Dimercaptoterephthalic acid is an organic compound with the molecular formula C₈H₆O₄S₂. It features two thiol groups (-SH) attached to a terephthalic acid backbone. This compound is characterized by its potential for forming metal-organic frameworks and its applications in environmental remediation, particularly in the removal of heavy metals like mercury from aqueous solutions .

Currently, there is no documented research on the specific mechanism of action of DMBD in biological systems.

DMBD is classified as harmful upon ingestion, inhalation, or skin contact []. It can cause skin and eye irritation []. Specific data on flammability and reactivity are not available in scientific literature. Due to limited information, it is advisable to handle DMBD with appropriate personal protective equipment in a well-ventilated laboratory environment.

, including:

  • Oxidation: The thiol groups can be oxidized to form disulfides, which can further react under specific conditions.
  • Metal Coordination: The sulfur atoms in the thiol groups can coordinate with metal ions, facilitating the formation of metal-organic frameworks that are useful for heavy metal ion capture .
  • Esterification: The carboxylic acid groups can undergo esterification reactions, leading to the formation of esters that may have different solubility and reactivity profiles .

Research indicates that 2,5-dimercaptoterephthalic acid exhibits potential biological activity, particularly in the context of metal ion chelation. Its ability to bind heavy metals suggests a role in detoxification processes. Additionally, studies have shown that it can be used as a sensing agent for detecting mercury ions due to its high affinity for these toxic metals .

The synthesis of 2,5-dimercaptoterephthalic acid typically involves:

  • Starting Materials: The synthesis often begins with terephthalic acid or its derivatives.
  • Thiolation: A common method is the introduction of thiol groups through reactions with thiolating agents such as hydrogen sulfide or thiol compounds under acidic or basic conditions.
  • Purification: The product is usually purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for research and application .

The primary applications of 2,5-dimercaptoterephthalic acid include:

  • Environmental Remediation: It is extensively used for the removal of heavy metals from wastewater due to its chelating properties.
  • Sensing Technologies: The compound serves as a sensing agent for detecting mercury ions in various environments.
  • Material Science: It is utilized in the development of metal-organic frameworks and nanocomposites for various applications in catalysis and sensing .

Studies on interaction mechanisms indicate that 2,5-dimercaptoterephthalic acid interacts effectively with heavy metal ions through coordination chemistry. This interaction not only facilitates the removal of toxic metals from solutions but also enhances the stability of metal-organic frameworks formed with this compound. These frameworks can be engineered to optimize their adsorption properties for specific contaminants .

Several compounds share structural and functional similarities with 2,5-dimercaptoterephthalic acid. Here are some notable examples:

Compound NameStructure/Functional GroupsUnique Features
1,4-BenzenedithiolTwo thiol groups on a benzene ringSimple structure; used in organic synthesis
ThiodiglycolTwo thiol groups connected by an etherSoluble in water; used as a solvent
Mercaptoacetic AcidThiol group with an acetic acid moietyUsed in biochemistry for thiolation reactions
DithiothreitolTwo thiol groups connected by a chainCommonly used as a reducing agent in biochemistry

Uniqueness of 2,5-Dimercaptoterephthalic Acid:

  • The presence of carboxylic acid groups allows for additional functionalization compared to simpler thiols.
  • Its ability to form stable complexes with various transition metals makes it particularly valuable in environmental applications.
And Yield Optimization for 2,5-Dimercaptoterephthalic Acid

MethodStarting MaterialKey ReagentsTemperature (°C)Reaction Time (h)Solvent SystemHydrolysis ConditionsYield (%)Purity (%)
Newman-Kwart Rearrangement (Direct)Diethyl 2,5-dihydroxyterephthalateDimethylthiocarbamoyl chloride, DABCO2102.0DMF/Ethanol1.3 M KOH, EtOH/H2O (1:1), 3h8295
Newman-Kwart Rearrangement (Optimized)Diethyl 2,5-dihydroxyterephthalateDimethylthiocarbamoyl chloride, DABCO2301.0DMF/Ethanol1.3 M KOH, EtOH/H2O (1:1), 3h9598
Thiolation via DimethylthiocarbamateDiethyl 2,5-dihydroxyterephthalateDimethylthiocarbamoyl chloride, DABCO2152.0DMF/Ethanol1.3 M KOH, EtOH/H2O (1:1), 3h8596
Post-functionalization Method ATerephthalic acid derivativeThiolating agents1803.0Various organic solventsBasic hydrolysis7092
Post-functionalization Method BTerephthalic acid derivativeThiolating agents2002.5Various organic solventsBasic hydrolysis7594
Low Temperature OptimizationDiethyl 2,5-dihydroxyterephthalateDimethylthiocarbamoyl chloride, DABCO1901.5DMF/Ethanol1.3 M KOH, EtOH/H2O (1:1), 3h8897
High Temperature OptimizationDiethyl 2,5-dihydroxyterephthalateDimethylthiocarbamoyl chloride, DABCO2501.0DMF/Ethanol1.3 M KOH, EtOH/H2O (1:1), 3h9298

Table 2: Optimization of Reaction Conditions for Yield Enhancement

ParameterConditionYield (%)Product QualitySide Products
Temperature190°C78GoodMinimal
Temperature215°C85Very GoodMinimal
Temperature230°C95ExcellentNone
Reaction Time1h88GoodSome
Reaction Time2h92Very GoodMinimal
Reaction Time3h95ExcellentNone
Solvent Ratio (EtOH:H2O)1:195ExcellentNone
Solvent Ratio (EtOH:H2O)2:187GoodSome
KOH Concentration1.0 M85GoodSome
KOH Concentration1.3 M95ExcellentNone
AtmosphereAir75PoorSignificant
AtmosphereNitrogen95ExcellentNone

The solubility characteristics of 2,5-dimercaptoterephthalic acid demonstrate pronounced dependence on solvent polarity and hydrogen bonding capabilities. The compound exhibits excellent solubility in polar protic solvents including water, methanol, and ethanol, with enhanced dissolution occurring at elevated temperatures [1]. In aqueous systems, the solubility is particularly notable, with the compound remaining stable under acidic conditions while demonstrating the ability to form stable complexes with metal ions [1] [3].

In polar aprotic solvents, 2,5-dimercaptoterephthalic acid shows exceptional solubility in dimethylformamide and dimethyl sulfoxide, making these preferred media for synthetic applications [1] [5]. The compound also demonstrates good compatibility with ketone solvents, maintaining structural integrity across a wide range of organic solvent systems [1] [6]. The enhanced solubility in polar solvents can be attributed to the dual carboxylic acid functionality combined with the hydrogen bonding capacity of the thiol groups.

Stability studies reveal that 2,5-dimercaptoterephthalic acid maintains chemical integrity under ambient conditions when stored at temperatures between 2-8°C or -20°C for extended periods [3] [7]. The compound exhibits remarkable stability under acidic conditions, which is particularly advantageous for synthetic applications requiring low pH environments [1] [5]. However, careful attention must be paid to avoiding strongly oxidizing conditions that could promote unwanted thiol oxidation reactions.

Thermal Decomposition Pathways and Kinetic Studies

Comprehensive thermogravimetric analysis reveals that 2,5-dimercaptoterephthalic acid exhibits a complex thermal decomposition profile characterized by multiple distinct stages. Initial thermal stability is maintained up to approximately 150°C, with no significant weight loss detected in this temperature range [8] [5]. The onset of thermal decomposition begins around 250°C, where initial degradation processes commence with minor weight loss corresponding to possible water elimination or structural rearrangement [8].

The primary decomposition phase occurs between 250°C and 387°C, representing the most significant thermal transition for this compound [8] [5]. Literature reports indicate that degradation over 387°C involves major structural breakdown, with the compound undergoing complete thermal decomposition in the temperature range of 400-450°C [8]. During this phase, formation of volatile compounds occurs alongside carbon residue formation and gas evolution processes.

Kinetic studies employing thermogravimetric analysis coupled with mass spectrometry have identified the formation of various decomposition products during thermal breakdown. The decomposition pathway appears to involve initial loss of the thiol functionality, followed by breakdown of the aromatic ring system and subsequent decarboxylation reactions [9] [10]. The thermal decomposition kinetics demonstrate apparent activation energies consistent with multi-step degradation mechanisms involving both molecular rearrangement and bond scission processes.

Advanced thermal analysis techniques have revealed that the decomposition process is significantly influenced by atmospheric conditions, with inert atmospheres promoting different degradation pathways compared to oxidative environments [9] [10]. Under controlled conditions, the thermal stability extends to higher temperatures, suggesting potential applications in high-temperature processing scenarios where controlled atmospheres can be maintained.

Redox Behavior and Electrochemical Properties

The electrochemical behavior of 2,5-dimercaptoterephthalic acid is dominated by the redox activity of its two thiol functional groups, which undergo reversible oxidation-reduction processes characteristic of sulfur-containing organic compounds [11] [12] [13]. Cyclic voltammetry studies demonstrate that the compound exhibits well-defined oxidation waves corresponding to the sequential or simultaneous oxidation of the thiol groups to form disulfide linkages [14] [15].

The primary electrochemical process involves the two-electron oxidation of the thiol groups according to the general mechanism: 2 RSH → RSSR + 2H⁺ + 2e⁻ [11] [13] [16]. This oxidation process is typically reversible under appropriate experimental conditions, enabling the formation and reduction of intermolecular or intramolecular disulfide bonds. The oxidation potential is influenced by pH, with lower pH values generally favoring the oxidation process due to the acidic nature of the thiol groups [12].

Mechanistic studies reveal that the thiol oxidation process involves the formation of sulfenic acid intermediates (RSOH) as transient species [11] [12]. These intermediates rapidly react with nearby thiol groups to form disulfide bonds, representing the primary pathway for oxidant-mediated disulfide formation. The rate of thiol oxidation demonstrates strong dependence on the oxidizing agent employed, with hydrogen peroxide, molecular oxygen, and various metal ions serving as effective oxidants [12] [13].

The electrochemical properties enable 2,5-dimercaptoterephthalic acid to participate in metal-organic framework formation through coordination with transition metal centers [5] [17] [18]. The compound's ability to undergo controlled redox processes makes it particularly valuable for applications requiring reversible electron transfer, such as in electrochemical sensors, energy storage devices, and catalytic systems. The multi-electron transfer capability, combined with the structural rigidity provided by the aromatic backbone, positions this compound as an excellent building block for advanced electroactive materials [17] [19].

The redox behavior is further enhanced by the compound's ability to form stable coordination complexes with various metal ions, including zirconium, nickel, and cobalt [17] [18] [20]. These coordination interactions can modulate the electrochemical properties, enabling fine-tuning of redox potentials and electron transfer kinetics for specific applications.

Property CategoryParameterValue/RangeExperimental Conditions
Physical PropertiesMolecular Weight230.26 g/molStandard conditions
Density1.648 ± 0.06 g/cm³Predicted, 25°C
Boiling Point468.7 ± 45.0°CPredicted, 760 mmHg
SolubilityWaterSoluble25°C, acidic conditions
Organic SolventsHigh solubilityDMF, DMSO, alcohols
pH StabilityStableAcidic conditions preferred
Thermal PropertiesDecomposition Onset~250°CTGA analysis
Major Decomposition387°C+Literature reports
Storage Temperature2-8°C or -20°CLong-term stability
ElectrochemicalRedox CentersTwo thiol groupsCyclic voltammetry
Oxidation Process2e⁻ per moleculeDisulfide formation
pH DependenceStrongLower pH favors oxidation

XLogP3

1.3

Other CAS

25906-66-5

Wikipedia

2,5-Dimercaptoterephthalic acid

Dates

Last modified: 08-16-2023

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